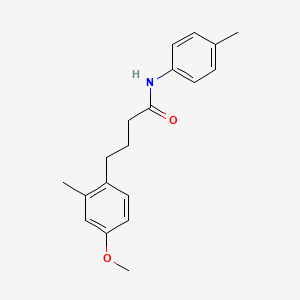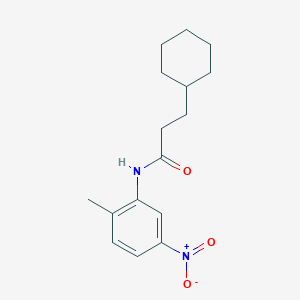![molecular formula C22H18N4O2 B5716578 N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide](/img/structure/B5716578.png)
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide is 370.14297583 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide typically involves the condensation of quinoline-8-carbaldehyde with 2-quinolin-8-yloxypropanamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide can undergo various chemical reactions, including:
Oxidation: The azomethine group can be oxidized to form corresponding oxides.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline amines .
科学的研究の応用
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide has several scientific research applications:
作用機序
The mechanism of action of N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide involves its interaction with metal ions and biological molecules. The azomethine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can intercalate with DNA, disrupting its function and leading to cell death .
類似化合物との比較
Similar Compounds
Quinoline-8-carbaldehyde: A precursor in the synthesis of Schiff bases.
2-quinolin-8-yloxypropanamide: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Uniqueness
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide is unique due to its dual quinoline moieties and azomethine group, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological molecules makes it a versatile compound in various fields of research .
特性
IUPAC Name |
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(28-19-11-3-7-17-10-5-13-24-21(17)19)22(27)26-25-14-18-8-2-6-16-9-4-12-23-20(16)18/h2-15H,1H3,(H,26,27)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYNLOMCOGAAU-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
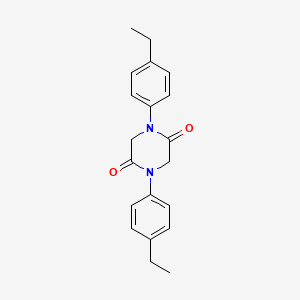
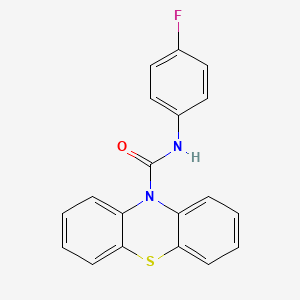
![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)
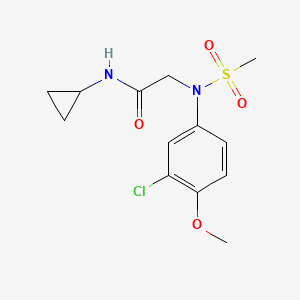
![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
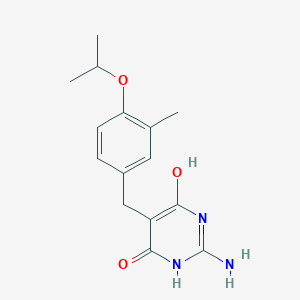
![5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5716542.png)
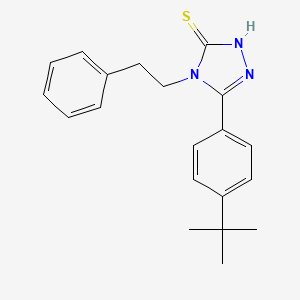
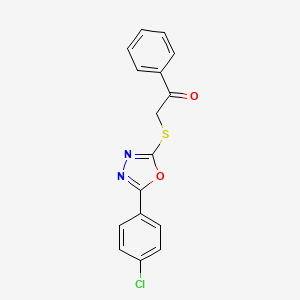
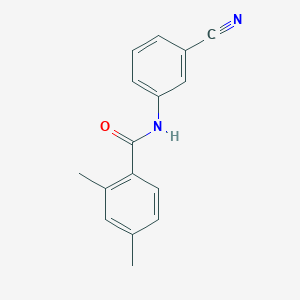
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)
![1-{2,6-dimethyl-3-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5716585.png)
